Isobutyl methanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-5(2)4-8-9(3,6)7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMKMCFRTKGVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936547 | |
| Record name | 2-Methylpropyl methanesulfonate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-53-9 | |
| Record name | Methanesulfonic acid, 2-methylpropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isobutyl methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl Methanesulfonate | |
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| Record name | ISOBUTYL METHANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7Y6L6AB2M | |
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Research Trajectory and Contemporary Significance of Isobutyl Methanesulfonate
Historical Context of Alkyl Sulfonate Esters in Chemical Research
The scientific journey of alkyl sulfonate esters is intrinsically linked to the broader history of alkylating agents and the development of synthetic organic chemistry. Alkylating agents, which are highly reactive compounds capable of transferring an alkyl group to other molecules, were first noted for their potent biological effects. For instance, sulfur mustards, a type of alkylating agent, were tragically used as chemical weapons during World War I and were observed to cause bone marrow suppression and a reduction in lymphoid cells. nih.gov This observation inadvertently led to their investigation as potential anticancer agents, marking the beginning of chemotherapy. nih.govcuni.cz
In parallel, the field of organic chemistry was advancing, with a growing understanding of reaction mechanisms. Sulfonate esters emerged as indispensable tools for synthetic chemists. mdpi.com A key breakthrough was the recognition of the sulfonate group (R-SO₃⁻) as an excellent "leaving group." eurjchem.comwikipedia.org In nucleophilic substitution and elimination reactions, a good leaving group is a part of a molecule that detaches with a pair of electrons. The high stability of the sulfonate anion, which is the conjugate base of a strong sulfonic acid, makes it an ideal leaving group, far superior to the hydroxide (B78521) ion (OH⁻) from an alcohol. wikipedia.orglibretexts.org This property allows chemists to convert poorly reactive alcohols into highly reactive sulfonate esters (like tosylates, mesylates, or triflates), which can then readily undergo reactions to form new carbon-carbon or carbon-heteroatom bonds. libretexts.org This strategy became fundamental in the synthesis of complex organic molecules, natural products, and pharmaceuticals. mdpi.comucl.ac.uk
Classification of Isobutyl Methanesulfonate (B1217627) within Alkyl Sulfonate Chemistry
Isobutyl methanesulfonate is classified based on its distinct chemical structure. It is an ester formed from the reaction of methanesulfonic acid and isobutanol. This places it within two key chemical categories:
Methanesulfonate (Mesylate) Ester: The "methanesulfonate" part of its name indicates that it is an ester of methanesulfonic acid. These esters are commonly referred to as "mesylates." The methanesulfonyl group (CH₃SO₂-) is known for being a very good leaving group in a variety of organic reactions.
Isobutyl Ester: The "isobutyl" portion refers to the alcohol-derived part of the ester. The isobutyl group is a four-carbon branched alkyl group, (CH₃)₂CHCH₂-.
Therefore, this compound is precisely defined as the isobutyl ester of methanesulfonic acid. Its structure combines the reactivity of the mesylate leaving group with the specific steric and electronic properties of the isobutyl group. This classification is crucial as the structure of the alkyl group (in this case, isobutyl) directly influences the compound's reactivity and biological activity, including its potential for toxicity.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₅H₁₂O₃S |
| Molar Mass | 152.21 g/mol |
| Synonyms | Methanesulfonic acid, isobutyl ester; Isobutyl mesylate |
| Class | Alkyl Sulfonate Ester (Mesylate) |
Role of this compound as a Research Probe in Molecular Biology and Toxicology
The chemical properties that make alkyl sulfonate esters useful in synthesis—namely their ability to alkylate other molecules—also make them potent tools for research in molecular biology and toxicology. These compounds are known as monofunctional alkylating agents, meaning they react at a single point on a target molecule. nih.gov Their primary target in biological systems is DNA, where they can transfer their alkyl group to nucleophilic sites on the DNA bases. nih.govbritannica.com
This DNA-modifying ability allows scientists to use compounds like this compound as research probes to study fundamental cellular processes:
DNA Damage and Repair: By inducing specific types of DNA lesions (alkylation), researchers can investigate the complex cellular pathways that recognize and repair DNA damage. Understanding how cells respond to alkylation is crucial for cancer research and for understanding the mechanisms of aging. researchgate.net
Mutagenesis: Alkylation of DNA can lead to errors during DNA replication, causing mutations. This compound is studied for its mutagenic potential, often using assays like the Ames test, which measures the ability of a chemical to cause mutations in bacteria. This helps in understanding the relationship between chemical structure and mutagenic activity.
Carcinogenicity: Because mutagenesis is a key step in the initiation of cancer, studying the alkylating and mutagenic properties of compounds like this compound provides insight into the mechanisms of chemical carcinogenesis. britannica.com
The reactivity and biological effects of this compound are directly related to its structure. As an alkyl methanesulfonate, it is recognized as belonging to a class of compounds with a high potential for mutagenicity and carcinogenicity.
Academic Implications in Pharmaceutical Manufacturing and Impurity Profiling
In the context of pharmaceutical manufacturing, the significance of this compound shifts from a research tool to a potential process impurity of high concern. Specifically, it is classified as a Potentially Genotoxic Impurity (PGI). acs.org
PGIs are impurities that have the potential to damage DNA and are therefore subject to strict control limits in final drug products. This compound can be formed as an unintended byproduct during drug synthesis under specific conditions. This typically occurs if methanesulfonic acid (or a derivative like methanesulfonyl chloride) is used in a process that also involves isobutanol, either as a solvent or as a reagent. The acidic conditions can catalyze the esterification reaction, leading to the formation of the genotoxic ester. acs.org
The academic and industrial response to this risk involves several key areas of research:
Reaction Kinetics and Formation Studies: Researchers have conducted detailed studies to understand the precise conditions under which sulfonate esters form. These studies have found that formation requires high concentrations of both the sulfonic acid and the alcohol, often with little water present. acs.org
Analytical Method Development: A significant area of academic and industrial research is the development of highly sensitive analytical methods to detect and quantify trace levels of this compound and related compounds in active pharmaceutical ingredients (APIs). Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are optimized for this purpose.
Control Strategies: Based on an understanding of its formation, strategies are developed to prevent or control the presence of this compound. This can involve adjusting the reaction sequence, neutralizing any acid present, or implementing specific purification steps to remove the impurity if it forms. acs.org
The concern over such impurities has led regulatory agencies to establish stringent guidelines, compelling pharmaceutical companies to rigorously assess their manufacturing processes for the potential formation of PGIs like this compound.
Synthetic Methodologies and Mechanistic Pathways of Isobutyl Methanesulfonate Formation
Classical Esterification Routes for Methanesulfonates
The synthesis of sulfonate esters, such as isobutyl methanesulfonate (B1217627), is typically achieved through esterification reactions. These methods involve the reaction of an alcohol with a sulfonic acid derivative.
Acid-Catalyzed Pathways
The direct reaction of an alcohol with a sulfonic acid, known as Fischer-Speier esterification, can be catalyzed by a strong acid. masterorganicchemistry.commasterorganicchemistry.com In the case of isobutyl methanesulfonate, isobutanol reacts with methanesulfonic acid in the presence of an acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the sulfonic acid, which enhances the electrophilicity of the sulfur atom. The alcohol then acts as a nucleophile, attacking the sulfur atom. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.commasterorganicchemistry.com
The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water as it is formed. masterorganicchemistry.com
Base-Mediated Approaches
A more common and generally more efficient method for synthesizing sulfonate esters involves the use of a sulfonyl chloride, such as methanesulfonyl chloride, and an alcohol in the presence of a base. masterorganicchemistry.comgoogle.com The base, often a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid that is generated during the reaction, driving the reaction to completion. masterorganicchemistry.comgoogle.com
The reaction proceeds via a nucleophilic attack of the alcohol on the sulfonyl chloride. The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of an intermediate that then loses a chloride ion and a proton (abstracted by the base) to form the final ester product. libretexts.org This method is widely applicable and allows for the synthesis of a variety of sulfonate esters under relatively mild conditions.
Formation Mechanisms as a Genotoxic Impurity in Pharmaceutical Synthesis
The presence of sulfonate esters, including this compound, as impurities in active pharmaceutical ingredients (APIs) is a significant concern due to their potential genotoxicity. pqri.orgresearchgate.netrestek.comresearchgate.net These impurities can form during the synthesis of drug substances, particularly when sulfonic acids are used to form salts of basic drug molecules in the presence of alcoholic solvents. pqri.orgresearchgate.net
Reactivity of Methanesulfonic Acid with Isopropanol (B130326)
In pharmaceutical manufacturing, methanesulfonic acid is frequently used to form mesylate salts of APIs. researchgate.net If isopropanol is used as a solvent during this process, there is a potential for it to react with the methanesulfonic acid to form isopropyl methanesulfonate. pqri.orgresearchgate.net This reaction is analogous to the acid-catalyzed esterification described earlier. Although the reaction rates are generally slow, even trace amounts of these genotoxic impurities are a major concern. researchgate.net
Studies have shown that the formation of sulfonate esters is highly dependent on the reaction conditions. The presence of water, for instance, can significantly suppress the formation of the ester. enovatia.comacs.org
Influence of Reaction Conditions on Ester Formation Dynamics
The rate of formation of sulfonate esters as impurities is influenced by several factors, with temperature being a critical parameter.
The formation of sulfonate esters from the reaction of sulfonic acids and alcohols is significantly influenced by temperature. enovatia.comacs.org Higher temperatures generally lead to an increased rate of ester formation. For example, studies on the formation of ethyl methanesulfonate from methanesulfonic acid and ethanol (B145695) have shown a clear trend of increased conversion at higher temperatures. enovatia.com A similar temperature dependence is observed for the formation of isopropyl methanesulfonate.
A detailed kinetic study on the formation of isopropyl methanesulfonate from 1 M methanesulfonic acid in dry isopropanol demonstrated a clear increase in the rate of formation with increasing temperature. enovatia.com
Table 1: Rate of Isopropyl Methanesulfonate Formation in Anhydrous Isopropanol enovatia.com
| Temperature (°C) | Approximate % Conversion after 24 hours |
| 40 | < 0.1 |
| 50 | ~ 0.2 |
| 60 | ~ 0.5 |
| 70 | ~ 1.0 |
This table is based on graphical data presented in the source and provides an approximation of the conversion rates.
These findings underscore the importance of controlling reaction temperatures during pharmaceutical synthesis to minimize the formation of potentially genotoxic sulfonate ester impurities. enovatia.comacs.org The presence of even a slight excess of a weak base can effectively prevent the formation of these esters. enovatia.comacs.org
Water Content Effects
The presence of water has a profound impact on the synthesis of sulfonate esters, including this compound. The formation of these esters from an alcohol and a sulfonic acid is an equilibrium process. enovatia.com The introduction of water into the reaction mixture can significantly suppress the formation of the sulfonate ester by promoting the reverse reaction, hydrolysis, which breaks the ester down into isobutanol and methanesulfonic acid. enovatia.comsmolecule.com
Detailed kinetic studies on analogous sulfonate esters have demonstrated that even small amounts of water can dramatically reduce the yield of the ester. For instance, research on ethyl methanesulfonate formation showed that increasing the water content from nearly anhydrous conditions to 67% relative to the alcohol could decrease the quasi-equilibrium level of the ester by approximately 1,500-fold. enovatia.com This principle is generalizable to other lower alcohols, including isobutanol. enovatia.com The rate of sulfonate ester formation is contingent upon the concentration of protonated alcohol, and the presence of water competes with the alcohol for protonation by the strong sulfonic acid, thereby diminishing the rate of esterification. pqri.orgresearchgate.net Consequently, to achieve high yields of this compound, it is imperative to conduct the synthesis under strictly anhydrous conditions. enovatia.comtcichemicals.com
The following table, based on data from a study on ethyl methanesulfonate, illustrates the significant effect of water on sulfonate ester levels, a principle that applies to this compound formation. enovatia.com
Table 1: Illustrative Effect of Water on Sulfonate Ester Formation
| Water Content (% relative to alcohol) | Relative Ester Conversion | Effect |
|---|---|---|
| ~0% (Anhydrous) | Baseline | Maximum ester formation under given conditions. |
| 5% | ~5-fold decrease | Minor water content significantly reduces ester levels. |
| 67% | ~1,500-fold decrease | High water content drastically suppresses ester formation. |
pH and Neutralization Effects
The formation of this compound is highly dependent on acidic conditions. The reaction between isobutanol and methanesulfonyl chloride, a common synthetic route, generates hydrochloric acid (HCl) as a byproduct. smolecule.com Similarly, direct esterification with methanesulfonic acid requires a strong acid catalyst. researchgate.net The presence of a strong acid is necessary to protonate the alcohol, making it a better leaving group for the subsequent nucleophilic attack. enovatia.com
However, controlling the pH through neutralization is a critical step in the synthesis and purification process.
During Synthesis: To drive the reaction to completion and prevent unwanted side reactions, a base is typically added to neutralize the acid generated. Tertiary amines, such as pyridine or triethylamine, are frequently used. smolecule.comgoogle.com These bases scavenge the HCl produced during the reaction of isobutanol with methanesulfonyl chloride, shifting the equilibrium towards the product. smolecule.com
Post-Synthesis Purification: After the initial reaction, washing the crude product with a basic aqueous solution is a common strategy to remove any remaining acidic impurities. A patent for the preparation of alkyl methanesulfonates describes washing the crude product solution with an aqueous solution of an alkali metal carbonate, such as sodium carbonate, to yield a product with high thermal stability. google.com
Prevention of Formation: Crucially, if the acidic component is completely neutralized by a base, the formation of the sulfonate ester is precluded. researchgate.net Studies have demonstrated that in the presence of even a slight molar excess of a base relative to the acid, sulfonate ester formation is not detected. enovatia.comacs.org This is because the neutralization of the acid prevents the necessary protonation of the alcohol, thereby inhibiting the esterification reaction. enovatia.comresearchgate.net
The following table summarizes the effects of neutralization on the synthesis of this compound.
Table 2: Effects of pH and Neutralization on Synthesis
| Condition | Reagent Example | Effect on Synthesis | Reference |
|---|---|---|---|
| Strongly Acidic (No Base) | Methanesulfonyl chloride (generates HCl) or Methanesulfonic acid | Promotes ester formation but can lead to degradation/side reactions. | smolecule.comresearchgate.net |
| In-situ Neutralization | Pyridine, Triethylamine | Neutralizes acid byproduct (HCl), driving the reaction to completion. | smolecule.comgoogle.com |
| Post-Reaction Wash | Aqueous Sodium Carbonate | Removes residual acid, improving product stability. | google.com |
| Excess Base | Any base in molar excess to acid | Prevents ester formation by neutralizing the acid catalyst. | enovatia.comresearchgate.netacs.org |
Advanced Synthetic Strategies for Research Applications
Beyond its synthesis, this compound is a valuable reagent in organic chemistry, employed in various research applications due to the properties of the methanesulfonate group. The methanesulfonate (mesylate) anion is an excellent leaving group, making the compound a potent alkylating agent. smolecule.com This reactivity is harnessed in several advanced synthetic strategies.
Protecting Group Chemistry: The methanesulfonyl group is widely used as a robust protecting group for phenols. researchgate.net In a multi-step synthesis, a phenol's hydroxyl group can be converted to a methanesulfonate ester to prevent it from reacting while other chemical transformations are carried out on the molecule. The mesylate group is stable under a variety of reaction conditions and can be removed later to regenerate the phenol. researchgate.net This strategy enhances synthetic efficiency and allows for the construction of complex molecules. researchgate.net
Initiator for Cationic Polymerization: this compound has been identified as a potential initiator for cationic polymerizations. biosynth.com In this application, the compound can initiate the polymerization of monomers such as vinylene or ethyl formate, demonstrating its utility in materials science and polymer chemistry research. biosynth.com
Intermediate for Nucleophilic Substitution: As a strong alkylating agent, this compound is used to introduce an isobutyl group onto various nucleophiles. smolecule.com It can react with amines to form sulfonamides or with other alcohols to form ethers. smolecule.com Its role as an electrophilic reagent is a cornerstone of its application in synthetic organic chemistry research, enabling the formation of new carbon-sulfur or carbon-oxygen bonds. smolecule.com
The following table outlines these research applications.
Table 3: Research Applications and Synthetic Strategies
| Application Area | Synthetic Strategy | Description | Reference |
|---|---|---|---|
| Complex Molecule Synthesis | Protecting Group Chemistry | The methanesulfonate group protects reactive phenols during other synthetic steps. | researchgate.net |
| Polymer Chemistry | Cationic Polymerization Initiator | Used to initiate the formation of polymers from specific monomers like vinylene. | biosynth.com |
| Organic Synthesis | Alkylating Agent | Transfers an isobutyl group to nucleophiles like amines and alcohols to form new bonds. | smolecule.com |
Molecular Mechanisms of Biological Interaction and Alkylation Chemistry
Alkylating Agent Modality of Isobutyl Methanesulfonate (B1217627)
Isobutyl methanesulfonate functions as a monofunctional alkylating agent. This classification stems from its chemical structure: a reactive methanesulfonate (mesylate) leaving group attached to an isobutyl group. In biological environments, the molecule undergoes heterolytic cleavage of the carbon-oxygen bond, releasing the stable methanesulfonate anion and generating an electrophilic carbocation. This carbocation is highly reactive and seeks out nucleophilic (electron-rich) sites within the cell, covalently attaching the isobutyl group to them. This process, known as alkylation, is the fundamental modality through which this compound exerts its biological effects. Alkyl mesylates, as a class, are recognized for their reactivity with DNA, leading to genotoxicity. researchgate.net
Nucleophilic Substitution Reactions in Biological Systems
The alkylation process occurs via nucleophilic substitution, where a biological nucleophile attacks the electrophilic carbon of the isobutyl group, displacing the methanesulfonate leaving group. The specific mechanism of this substitution is heavily influenced by the structure of the alkyl group.
Due to the branched nature of the isobutyl group, this compound is believed to react predominantly through a unimolecular nucleophilic substitution (SN1) mechanism, or a mixed SN1/SN2 pathway. researchgate.netoncotarget.com In an SN1 reaction, the rate-determining step is the spontaneous dissociation of the leaving group (methanesulfonate) to form a carbocation intermediate. This intermediate is then rapidly attacked by any available nucleophile.
The genotoxicity of various alkyl methanesulfonates is attributed to differences in their SN1/SN2 reaction characteristics. oncotarget.com For instance, the related compound isopropyl methanesulfonate (IPMS) is a well-documented SN1 alkylating agent. nih.govnih.gov The formation of a relatively stable secondary carbocation from IPMS favors the SN1 pathway. Similarly, the isobutyl group, though primary, can undergo rearrangement to a more stable tertiary carbocation, a characteristic feature that promotes SN1-type reactions. This modality is significant because SN1 agents exhibit different selectivity for nucleophilic targets compared to SN2 agents.
In contrast, simple, unhindered alkyl methanesulfonates like methyl methanesulfonate (MMS) react via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govresearchgate.net An SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This backside attack is highly sensitive to steric hindrance. masterorganicchemistry.com The small methyl group of MMS presents minimal steric hindrance, allowing easy access for nucleophiles. masterorganicchemistry.com However, the bulkier isobutyl group of this compound sterically hinders the direct backside attack required for an SN2 reaction, thus favoring the SN1 pathway which involves a planar carbocation intermediate that is less sensitive to steric bulk. masterorganicchemistry.combasicmedicalkey.com
| Characteristic | SN1 Mechanism (e.g., this compound) | SN2 Mechanism (e.g., Methyl Methanesulfonate) |
|---|---|---|
| Molecularity | Unimolecular (rate depends on substrate only) | Bimolecular (rate depends on substrate and nucleophile) |
| Reaction Steps | Two steps (carbocation formation, then nucleophilic attack) | One concerted step |
| Intermediate | Carbocation | None (a transition state) |
| Substrate Preference | Tertiary > Secondary > Primary (favors stable carbocations) | Methyl > Primary > Secondary (favors less steric hindrance) masterorganicchemistry.com |
| Nucleophile Role | Not involved in the rate-determining step | Directly involved in the single concerted step |
| Biological Target Preference | Tends to react more with weaker nucleophiles (e.g., oxygen atoms in DNA) nih.gov | Tends to react more with stronger nucleophiles (e.g., nitrogen atoms in DNA) researchgate.net |
The Swain-Scott equation provides a quantitative framework for correlating nucleophilic reaction rates. The equation is given by log(k/k₀) = s × n, where 's' is the substrate constant representing the sensitivity of a substrate to the nucleophilicity of the attacking species, and 'n' is the nucleophilicity constant for a given nucleophile.
Electrophilic Adduct Formation with Biological Macromolecules
The primary target for the electrophilic attack by the isobutyl carbocation is DNA. The formation of covalent bonds, or adducts, at various sites on the DNA molecule is a critical event in chemical mutagenesis and carcinogenesis.
The reaction mechanism (SN1 vs. SN2) strongly influences the preferred sites of DNA alkylation. SN2 agents like methyl methanesulfonate preferentially alkylate the most nucleophilic sites in DNA, which are typically nitrogen atoms, with the N7 position of guanine (B1146940) being a major target. nih.gov
In contrast, SN1 agents like this compound (and the closely related isopropyl methanesulfonate) are less selective and react based on the accessibility of sites to the carbocation. This leads to a significant increase in alkylation at oxygen atoms within the DNA molecule. oncotarget.comnih.gov These O-alkylation events are considered highly mutagenic because they can alter the hydrogen-bonding face of the DNA base, leading to mispairing during DNA replication. oncotarget.comwikipedia.org
Studies on isopropyl methanesulfonate (IPMS) provide a valuable model for the adducts likely formed by this compound. Reaction of IPMS with DNA yields a variety of adducts, with a notable proportion at exocyclic oxygen atoms. nih.gov
| DNA Adduct | Site of Alkylation | Type of Atom | Relative Yield (%) |
|---|---|---|---|
| O⁶-isopropylguanine (O⁶-IP-Gua) | O⁶ of Guanine | Oxygen | 8% |
| 7-isopropylguanine (B14627692) (7-IP-Gua) | N7 of Guanine | Nitrogen | 4% |
| O²-isopropylcytosine (O²-IP-Cyt) | O² of Cytosine | Oxygen | 1% |
| O²-isopropylthymidine (O²-IP-dThd) | O² of Thymine (B56734) | Oxygen | 2% |
| O⁴-isopropylthymidine (O⁴-IP-dThd) | O⁴ of Thymine | Oxygen | 0.4% |
| 3-isopropylthymidine (3-IP-dThd) | N3 of Thymine | Nitrogen | 1% |
Note: This data for Isopropyl Methanesulfonate (IPMS) serves as a proxy for the expected adduct profile of this compound due to their structural and mechanistic similarities.
The relatively high yield of O⁶-isopropylguanine compared to 7-isopropylguanine is a hallmark of SN1 alkylating agents and is particularly significant, as the O⁶-alkylguanine lesion is known to be highly miscoding and carcinogenic. oncotarget.com
RNA Adduct Formation
While the interaction of this compound with DNA is well-documented, specific research on its capacity to form RNA adducts is limited. However, given the chemical similarities between DNA and RNA nucleobases and the established reactivity of IPMS, it is chemically plausible that IPMS can alkylate RNA. RNA is predominantly single-stranded, which may make its nucleophilic centers more accessible to alkylating agents compared to double-stranded DNA.
Potential targets on RNA would likely mirror those on DNA, including the N7 position of guanine and various positions on adenine (B156593). Such RNA adducts could have significant consequences, potentially disrupting RNA secondary structure, interfering with processes like splicing and transport, and impairing translation by ribosomes, which could lead to truncated or non-functional proteins. researchgate.net
Protein Alkylation and Consequences for Cellular Function
Specific studies detailing the direct alkylation of proteins by this compound are not widely available. Nevertheless, based on the electrophilic nature of IPMS and the general reactivity of alkylating agents, it is expected to react with nucleophilic functional groups found in amino acid side chains. creative-proteomics.com
The most likely targets for protein alkylation are the thiol group of cysteine and the amino groups of lysine (B10760008) residues. creative-proteomics.com Alkylation of cysteine residues can prevent the formation of critical disulfide bonds, thereby altering the tertiary and quaternary structure of proteins and potentially inactivating enzymes. creative-proteomics.com The consequences of such protein modifications can be widespread, leading to enzyme inhibition, disruption of protein-protein interactions, and triggering of cellular stress responses. The cellular response to other alkylating agents like methyl methanesulfonate (MMS) involves significant changes in protein localization and an increase in ubiquitin-mediated protein degradation, suggesting that cells activate broad pathways to cope with the proteotoxic stress induced by alkylation. nih.gov
Toxicological Modalities: Genotoxicity, Mutagenicity, and Carcinogenicity
Genotoxic Potential and DNA Damage Induction
The genotoxicity of isobutyl methanesulfonate (B1217627) is rooted in its capacity to chemically modify the structure of DNA. This interaction initiates a cascade of cellular events that can ultimately compromise the integrity of the genome.
As an alkylating agent, isobutyl methanesulfonate's primary mechanism of genotoxicity involves the covalent attachment of its isobutyl group to nucleophilic sites within the DNA molecule. This process, known as DNA adduct formation, is a critical initiating event in its toxicological pathway. epa.gov The genotoxic potential of such alkyl sulfonate esters is specifically linked to their ability to alkylate the O6 position of guanine (B1146940), forming an O6-alkylguanine adduct. nih.govoncotarget.com In the case of IPMS, this results in the formation of O6-isobutylguanine.
A crucial factor contributing to the high potency of IPMS is the persistence of these DNA adducts. The repair of O6-alkylguanine lesions is primarily carried out by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). oncotarget.com However, the bulky isopropyl group of the adduct formed by the related compound isopropyl methanesulfonate (IPMS) is poorly recognized by the MGMT protein. nih.govoncotarget.com This inefficient recognition and repair allow the DNA lesion to persist, increasing the likelihood of downstream mutagenic and cytotoxic effects. This escape from cellular repair mechanisms distinguishes it from less bulky alkylating agents like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). nih.govoncotarget.com
| Genotoxic Effect | Description | Key Findings |
|---|---|---|
| DNA Adduct Formation | Covalent binding of the isobutyl group to DNA bases. | Primarily forms O6-isobutylguanine adducts. nih.govoncotarget.com |
| Adduct Persistence | The adducts evade normal cellular repair mechanisms. | The bulky isobutyl group leads to poor recognition by the MGMT repair enzyme, causing the damage to persist. nih.govoncotarget.com |
| DNA Lesion Induction | Formation of secondary, more severe DNA damage. | Persistent adducts lead to the creation of DNA double-strand breaks (DSBs). nih.govoncotarget.com |
The persistence of O6-isobutylguanine adducts can lead to the formation of more severe and complex DNA lesions. The failure to repair the initial adduct can stall DNA replication forks, which can collapse and result in the generation of DNA double-strand breaks (DSBs). nih.govoncotarget.com Research has demonstrated that IPMS is an effective inducer of DSBs, particularly in cells that have deficiencies in specific DNA repair pathways, such as the Fanconi Anemia (FANC) pathway. nih.govoncotarget.com The FANC pathway is crucial for repairing the damage caused by IPMS. nih.gov While as a monofunctional agent, IPMS does not directly create inter-strand cross-links—a lesion more typical of bifunctional alkylating agents—the induction of DSBs represents a highly toxic DNA lesion that is challenging for the cell to repair accurately. tandfonline.com
Mutagenic Pathways and Spectrum
The DNA damage induced by this compound directly leads to permanent changes in the DNA sequence, known as mutations. These can range from single-point mutations to large-scale chromosomal rearrangements.
The primary mutagenic outcome of the O6-isobutylguanine adduct is the induction of point mutations, specifically base pair substitutions. During DNA replication, the modified guanine base exhibits altered base-pairing properties. Instead of correctly pairing with cytosine (C), the O6-isobutylguanine preferentially pairs with thymine (B56734) (T). wikipedia.orgscispace.com Following the next round of DNA replication, this incorrectly inserted thymine will serve as a template for the incorporation of an adenine (B156593) (A) on the opposite strand. The ultimate result of this process is the conversion of an original guanine-cytosine (G:C) base pair into an adenine-thymine (A:T) base pair. wikipedia.orgyoutube.com This specific type of mutation, a G:C to A:T transition, is a characteristic signature of mutagenesis by O6-alkylating agents. wikipedia.org
This compound is a potent clastogen, an agent that causes structural damage to chromosomes. nih.govresearchgate.net The DNA double-strand breaks induced by the compound are direct precursors to various types of chromosomal aberrations, including chromosome breaks, deletions, and exchanges. nih.goveurofins.de
Furthermore, IPMS is a well-documented inducer of micronuclei in both in vitro and in vivo test systems. nih.govresearchgate.netresearchgate.net Micronuclei are small, membrane-bound bodies outside the main nucleus that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. researchgate.net The formation of micronuclei is a hallmark of genotoxic exposure and chromosomal instability. nih.gov Studies explicitly link the induction of micronuclei by IPMS to the unrepaired DNA damage that leads to double-strand breaks. nih.govoncotarget.com The frequency of micronucleus induction is significantly elevated in cells with a deficient FANC DNA repair pathway, reinforcing the connection between the initial DNA adducts, the failure of specific repair pathways, and the resulting chromosomal damage. nih.govoncotarget.com
| Mutagenic Outcome | Mechanism | Resulting Mutation/Aberration |
|---|---|---|
| Base Pair Substitution | Mispairing of O6-isobutylguanine with thymine during DNA replication. | G:C to A:T transitions (Point Mutation). wikipedia.orgscispace.com |
| Chromosomal Aberrations | Formation of DNA double-strand breaks from persistent adducts. | Chromosome breaks, deletions, exchanges. nih.goveurofins.de |
| Micronucleus Induction | Consequence of chromosome breaks and failed segregation during mitosis. | Formation of small, extra-nuclear bodies containing chromosome fragments. nih.govoncotarget.comresearchgate.net |
Somatic Cell Mutation Assays (e.g., Pig-a Mutation Assay)
This compound (iPMS) has been evaluated for its in vivo mutagenicity using the Pig-a gene mutation assay. nih.govresearchgate.net This assay identifies mutant red blood cells (RBCs) and reticulocytes (Reticulocytes) that have lost the function of the X-linked Pig-a gene, which is essential for the synthesis of glycosylphosphatidylinositol (GPI) anchors for cell surface proteins. nih.gov
Studies in Wistar Han rats have demonstrated the potent mutagenic activity of iPMS. nih.gov In an acute study involving a single administration, the maximum mutant response was observed around day 15 for mutant reticulocytes and day 28 for mutant red blood cells. nih.gov A 28-day subchronic study showed the peak mutant response on day 29 for reticulocytes and day 56 for RBCs. nih.gov
A comparative study evaluated the original red blood cell (RBC) Pig-a assay against the PIGRET assay, which specifically measures Pig-a mutants in reticulocytes. sigmaaldrich.com Following a single intraperitoneal administration of iPMS to rats, the PIGRET assay detected a statistically significant increase in mutant frequency as early as one week after dosing. sigmaaldrich.com In contrast, the standard RBC Pig-a assay required two weeks to show a significant increase. sigmaaldrich.com The PIGRET assay not only detected the mutants earlier but also registered a maximum mutant frequency approximately two times higher than the RBC Pig-a assay, demonstrating its higher sensitivity and ability to confirm mutagenicity within a shorter timeframe. sigmaaldrich.comcgl.org.cn
Further studies using transgenic rodent models (MutaMouse) have also confirmed the mutagenic potential of iPMS. dntb.gov.ua In bone marrow samples from mice exposed to iPMS for 28 days, a significant increase in mutant frequencies was observed, with a maximum fold increase of 4.7. researchgate.netdntb.gov.ua
Table 1: Summary of In Vivo Pig-a Mutation Assay Findings for this compound
| Assay Type | Animal Model | Key Findings | Citations |
| RBC Pig-a & PIGRET | Crl:CD(SD) Rats | PIGRET assay detected mutants significantly earlier (1 week) than the RBC assay (2 weeks). | sigmaaldrich.com, cgl.org.cn |
| Maximum mutant frequency in PIGRET was ~2x higher than in the RBC assay. | sigmaaldrich.com | ||
| RBC Pig-a | Wistar Han Rats | Demonstrated potent mutagenicity in both acute and 28-day studies. | nih.gov |
| Peak mutant response varied by cell type and study duration. | nih.gov | ||
| lacZ Transgenic Assay | MutaMouse | Showed a 4.7-fold increase in mutant frequency in bone marrow after 28 days of exposure. | dntb.gov.ua, researchgate.net |
Bacterial Mutagenicity Assays (e.g., Ames Test, SOS-Chromotest)
This compound is recognized as a potent mutagen in bacterial assays. researchgate.net Its mutagenic properties have been investigated using standard tests like the Ames test and the SOS-Chromotest. nih.gov
In the Ames test, which utilizes various strains of Salmonella typhimurium to detect gene mutations, iPMS has shown significant activity. nih.gov A study comparing 14 monofunctional methanesulfonates found that secondary methanesulfonates with high S(N)1-reactivity, such as isopropyl methanesulfonate, exhibited the highest mutagenicity in both Salmonella strains TA1535 and TA100. nih.gov Strain TA1535 is particularly sensitive to agents causing O6-guanine alkylation. nih.gov
The SOS-Chromotest is a colorimetric assay that measures the induction of the SOS response in Escherichia coli, a cellular pathway that responds to DNA damage. wikipedia.orgbiotoxicity.com this compound was tested in E. coli strain PQ 37 and strain PQ 243, the latter of which lacks key alkyl base glycosylases used in base excision repair. nih.gov The results showed that secondary compounds with high S(N)1-reactivity, including iPMS, had the highest SOS-inducing potencies (SOSIPs). nih.gov The strong response in both the Ames test and the SOS-Chromotest confirms the potent genotoxicity of iPMS at the bacterial level. researchgate.netnih.govnih.gov
Table 2: Bacterial Mutagenicity of this compound
| Assay | Bacterial Strain(s) | Result | Citations |
| Ames Test | Salmonella typhimurium TA1535, TA100 | High mutagenicity observed; among the most potent of 14 methanesulfonates tested. | nih.gov |
| SOS-Chromotest | Escherichia coli PQ 37, PQ 243 | High SOS-inducing potency (SOSIP) observed. | nih.gov |
DNA Repair Pathway Modulation and Evasion
Role of O6-Methylguanine-DNA Methyltransferase (MGMT) in Repair Evasion
The genotoxicity of alkylating agents like this compound is often linked to their ability to alkylate the O6 position of guanine in DNA, forming O6-alkylguanine adducts. nih.govnih.gov The primary repair protein for such lesions is O6-Methylguanine-DNA Methyltransferase (MGMT), which directly removes the alkyl group, restoring the guanine base. nih.govimrpress.comwikipedia.org
However, the effectiveness of MGMT repair is highly dependent on the structure of the alkyl group. While MGMT can efficiently remove smaller alkyl groups, its activity on the bulkier O6-isopropyl guanine adduct produced by iPMS is significantly less effective. nih.gov Research has shown that the isopropyl moiety of the DNA adduct largely escapes recognition and repair by the MGMT enzyme. nih.govnih.govresearchgate.net This evasion of the primary repair pathway is a critical factor in the high genotoxicity of iPMS. nih.gov The unrepaired O6-isopropyl dG lesions can persist, leading to mispairing during DNA replication and subsequent downstream damage, such as double-strand breaks. nih.gov
A comparative study using iPMS and its isomer, n-propyl methanesulfonate (nPMS), revealed that the isopropyl structure leads to higher cytotoxicity specifically because it avoids recognition by MGMT. nih.govnih.gov This was further demonstrated when an MGMT inhibitor, O6-benzyl guanine, increased the frequency of micronuclei in cells treated with nPMS but not in those treated with iPMS, indicating that the damage from iPMS was already bypassing the MGMT pathway. nih.govnih.gov
Fanconi Anemia Complementation Group (FANC) Pathway Dysfunction and Sensitivity
Given that DNA damage from this compound largely evades the MGMT repair pathway, other DNA repair mechanisms become critical for cell survival. nih.gov Studies using chicken DT40 and human TK6 cell lines have revealed that the Fanconi Anemia (FANC) pathway plays a pivotal role. nih.govnih.gov The FANC pathway is a complex network of proteins crucial for the repair of DNA interstrand crosslinks and other complex DNA damage. fanconi.org
Cells with a dysfunctional FANC pathway show a marked hypersensitivity to iPMS. nih.govnih.govoncotarget.com This suggests that the FANC pathway is essential for repairing the DNA lesions caused by iPMS that are not handled by MGMT. nih.gov The unrepaired damage from iPMS, specifically the persistent O6-isopropyl dG adducts, is thought to lead to the formation of double-strand breaks during replication. nih.govnih.gov In FANC-deficient cells, these breaks are not properly repaired, resulting in increased cell death and a higher frequency of micronucleus induction. nih.govnih.gov The FANC pathway, therefore, is crucial in preventing the cytotoxic and clastogenic effects of this compound. nih.gov
Base Excision Repair and Nucleotide Excision Repair Mechanisms
Base Excision Repair (BER) and Nucleotide Excision Repair (NER) are two major pathways for repairing DNA damage. BER typically corrects damage to single bases caused by alkylation, oxidation, or deamination, while NER removes bulky, helix-distorting lesions. asm.orgnih.govd-nb.info
In the context of damage from monofunctional methanesulfonates, BER is involved in processing certain lesions. nih.gov For instance, some alkylated bases are recognized and removed by DNA glycosylases, initiating the BER pathway. nih.govasm.org The induction of the SOS response by some methanesulfonates can be triggered by lesions that are substrates for the BER system. nih.gov However, studies on a wide range of DNA repair-deficient cell lines have shown that cells with mutations in BER pathway genes (such as POLβ, FEN1, PARP1) are not specifically hypersensitive to this compound when compared to FANC-deficient cells. oncotarget.com Similarly, mutants in the NER pathway (XPA, XPG) did not show exclusive sensitivity to iPMS. oncotarget.com This indicates that while these pathways may play a role in repairing some of the DNA damage, they are not the primary defense mechanism against the specific lesions induced by iPMS that lead to its high toxicity. oncotarget.com The critical role falls to the FANC pathway, which deals with the consequences of damage that other pathways, like MGMT and potentially BER/NER, fail to repair. nih.govoncotarget.com
Translesion DNA Synthesis (TLS) and Error-Prone Repair
When DNA polymerases encounter unrepaired lesions that block replication, cells can activate a damage tolerance mechanism known as Translesion DNA Synthesis (TLS). nih.govnih.gov This process employs specialized, low-fidelity DNA polymerases to synthesize DNA across the damaged template, which can be either error-free or error-prone, often leading to mutations. nih.govmit.edu
The DNA damage induced by this compound activates this pathway. Studies in DT40 cells have shown that mutants deficient in key TLS proteins, such as REV1 and REV3 (the catalytic subunit of polymerase ζ), are hypersensitive to iPMS. oncotarget.com This demonstrates that TLS is a crucial mechanism for tolerating iPMS-induced DNA damage. oncotarget.com The involvement of these error-prone polymerases suggests that the bypass of iPMS-induced lesions, such as the poorly repaired O6-isopropyl guanine, is a mutagenic process. This aligns with the potent mutagenicity of iPMS observed in various assays. researchgate.netnih.govoncotarget.com The FANC pathway and TLS pathway appear to be the two most critical defenses against the specific DNA adducts formed by iPMS, with the FANC pathway mitigating cytotoxicity and the TLS pathway allowing for damage tolerance at the cost of introducing mutations. nih.govoncotarget.com
Carcinogenic Implications and Mechanisms
This compound (also known as isopropyl methanesulfonate or IPMS) is recognized for its genotoxic, mutagenic, and carcinogenic properties. researchgate.netnih.gov As a monofunctional alkylating agent, its carcinogenicity is intrinsically linked to its ability to chemically modify the structure of DNA, leading to mutations that can initiate tumorigenesis. researchgate.net The carcinogenic potential of this compound is understood through a combination of in vitro and in vivo studies, which have shed light on both its biological effects and the underlying molecular processes.
The carcinogenic activity of this compound has been demonstrated in various experimental systems. These studies provide crucial evidence of its tumor-initiating capabilities and highlight its potency compared to other alkylating agents.
In Vitro Evidence: In vitro assays are fundamental in elucidating the genotoxic and carcinogenic potential of chemical compounds. This compound has been shown to be a potent mutagen in bacterial reverse mutation assays, such as the Ames test, using Salmonella typhimurium strains TA100 and TA1535. nih.govnih.gov Its high mutagenicity in these systems is indicative of its ability to cause base-pair substitutions in DNA. nih.gov Studies using human and chicken DT40 cell lines have further revealed that this compound induces DNA damage, leading to cytotoxic effects. nih.gov These in vitro systems are instrumental in studying the specific types of DNA lesions caused by the compound and the cellular responses to this damage.
In Vivo Evidence: In vivo studies provide definitive evidence of a substance's carcinogenicity in a whole organism. Research has shown that this compound is carcinogenic in animal models. A significant study demonstrated that subcutaneous injection of this compound in female Hsd:(ICR)BR mice resulted in a high incidence of thymic lymphoid neoplasms within seven months. This was in stark contrast to its structural analog, methyl methanesulfonate (MMS), which did not produce such tumors under the same conditions.
Further in vivo research using the Pig-a mutation assay in Wistar Han rats has confirmed the mutagenic activity of this compound in somatic cells. nih.gov Additionally, studies in Muta™ mice have shown that this compound can induce mutations in the germline cells of seminiferous tubules, indicating its potential to cause heritable genetic damage. d-nb.info
Table 1: Summary of In Vivo Carcinogenesis and Mutagenesis Studies on this compound
| Study Type | Species/Strain | Route of Administration | Key Findings | Reference |
|---|---|---|---|---|
| Carcinogenicity | Female Hsd:(ICR)BR Mice | Subcutaneous Injection | Induced a high incidence of thymic lymphoid neoplasms. | |
| Mutagenicity (Somatic) | Male Wistar Han Rats | Single Administration & 28-Day | Induced mutations in red blood cell populations (Pig-a assay). | nih.gov |
The carcinogenic effects of this compound are rooted in its molecular interactions with DNA. As a direct-acting alkylating agent, it does not require metabolic activation to exert its genotoxic effects. researchgate.net Its mechanism of action involves the transfer of its isobutyl group to nucleophilic sites on the DNA molecule, forming DNA adducts. researchgate.net
The formation of O⁶-alkylguanine, a pro-mutagenic DNA lesion, is considered a critical event in the initiation of carcinogenesis by alkylating agents. nih.govsci-hub.se this compound exhibits a high propensity for alkylating oxygen atoms in DNA, including the O⁶ position of guanine and the O² and O⁴ positions of thymine. researchgate.net This pattern of alkylation is a key factor in its high mutagenic and carcinogenic potency. researchgate.net The O⁶-isobutylguanine adduct, if not repaired, can lead to G:C to A:T transition mutations during DNA replication, a common type of mutation found in tumors.
The cellular DNA repair machinery plays a crucial role in mitigating the effects of DNA alkylation. However, certain lesions induced by this compound are not efficiently repaired. For instance, the O⁶-isobutylguanine adduct is poorly recognized by the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT), which is a key defense against alkylation damage. nih.gov This inefficient repair leads to the persistence of mutagenic lesions, increasing the likelihood of mutations.
The accumulation of mutations in critical genes, such as tumor suppressor genes and proto-oncogenes, is a fundamental step in cancer development. While direct studies linking this compound to specific mutations in tumor suppressor genes like p53 or BRCA1 are not extensively detailed in the available literature, its established potent mutagenic activity makes it highly probable that it can induce such mutations. researchgate.netgoogle.com Disruption of tumor suppressor genes, which are crucial for controlling cell growth and maintaining genomic stability, can lead to uncontrolled cell proliferation and the development of cancer. elifesciences.orgelifesciences.org The induction of thymic lymphomas in mice by this compound strongly suggests that it causes mutations in genes that regulate lymphocyte development and proliferation.
Table 2: Molecular Mechanisms of this compound Carcinogenicity
| Mechanism | Description | Implication for Carcinogenesis |
|---|---|---|
| DNA Alkylation | Covalent attachment of the isobutyl group to DNA bases, particularly at oxygen atoms (e.g., O⁶-guanine, O²-thymine, O⁴-thymine). researchgate.net | Formation of DNA adducts that are miscoding and can lead to permanent mutations. |
| Induction of Mutations | Causes primarily G:C to A:T transition mutations due to the mispairing properties of O⁶-isobutylguanine. | Alteration of the genetic code in critical genes, such as tumor suppressor genes and proto-oncogenes. |
| Inefficient DNA Repair | The O⁶-isobutylguanine adduct is a poor substrate for the DNA repair protein MGMT. nih.gov | Persistence of mutagenic DNA lesions, increasing the probability of fixation of mutations. |
| Tumor Suppressor Gene Disruption | The mutagenic activity can lead to loss-of-function mutations in genes that regulate the cell cycle and apoptosis. elifesciences.orgelifesciences.org | Uncontrolled cell growth and proliferation, a hallmark of cancer. |
Analytical Strategies for Detection, Quantification, and Method Validation
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for separating isobutyl methanesulfonate (B1217627) from the API and other related impurities. The choice of technique depends on the analyte's volatility and the sample matrix.
Gas Chromatography (GC)
Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds like alkyl methanesulfonates. globalresearchonline.net Since these esters are typically liquids at room temperature with boiling points often under 200°C, they are well-suited for GC analysis. globalresearchonline.net The method generally involves a direct "dissolve-and-injection" approach, where the sample is dissolved in an appropriate solvent and introduced into the GC system, often in a splitless mode to enhance sensitivity for trace analysis. nih.gov
The selection of the stationary phase is critical for achieving adequate separation. Various capillary columns have been successfully employed, including DB-5 (5% phenyl-methylpolysiloxane), DB-1701 (14% cyanopropylphenyl-methylpolysiloxane), and DB-WAX (polyethylene glycol) columns. globalresearchonline.netnih.govjapsonline.com Flame Ionization Detection (FID) is a common detector used for quantification, offering good sensitivity for these organic compounds. globalresearchonline.netnih.gov Method validation often demonstrates low limits of detection (LOD) and quantification (LOQ), sometimes reaching sub-ppm levels relative to the drug substance. globalresearchonline.netnih.gov
Table 1: Gas Chromatography (GC) Conditions for Alkyl Methanesulfonate Analysis
| Analyte(s) | Column | Temperature Program | Detector | Reference |
|---|---|---|---|---|
| Methyl, Ethyl, Isopropyl Methanesulfonate | Megabore capillary with bonded polyethylene (B3416737) glycol | Optimized for separation | Flame Ionization (FID) | nih.gov |
| Methyl, Ethyl, Isopropyl, Hexyl Methanesulfonate | DB-WAX (30 m × 0.53 mm × 1.0 μm) | 80°C (2 min), then 10°C/min to 200°C (16 min) | Flame Ionization (FID) | globalresearchonline.net |
Headspace Gas Chromatography (HS-GC)
Headspace Gas Chromatography (HS-GC) is an alternative injection technique that analyzes the vapor phase above a sample in a sealed vial. This method is particularly useful for minimizing the introduction of non-volatile matrix components, like the API, onto the GC column, thereby reducing contamination and extending column lifetime. nih.gov
However, the direct analysis of higher-boiling alkyl methanesulfonates can be challenging due to their relatively low volatility. nih.gov To overcome this, in-situ derivatization is often employed. This involves reacting the alkyl methanesulfonates within the headspace vial to form more volatile derivatives. A common approach is to convert the analytes into thiocyanate (B1210189) or isothiocyanate derivatives, which are more amenable to headspace analysis. nih.govresearchgate.net For instance, a generic method involves in-situ derivatization followed by HS-GC-MS for the determination of various alkylating agents in APIs. americanpharmaceuticalreview.com
Table 2: Headspace Gas Chromatography (HS-GC) Conditions
| Analyte(s) | Column | Key HS Parameters | Diluent/Reagent | Reference |
|---|---|---|---|---|
| Methyl, Ethyl, Isopropyl Methanesulfonate | DB-wax (30 m x 0.53 mm ID x 1.0 µm) | Not specified | N, N-Dimethyl Formamide | nih.gov |
| Polar Alkylating Agents | Not specified | Reaction headspace | Thiocyanate/isothiocyanate derivatization | researchgate.net |
High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection
The direct analysis of isobutyl methanesulfonate by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is generally not feasible. globalresearchonline.net This is because simple alkyl sulfonates lack a significant chromophore, the part of a molecule that absorbs UV light, making them effectively invisible to a UV detector at the trace levels required. globalresearchonline.netresearchgate.net
To enable HPLC-UV analysis, a pre-column derivatization step is necessary. This involves reacting the non-chromophoric alkyl methanesulfonate with a strongly UV-absorbing reagent to create a derivative that can be easily detected. For example, methods have been developed using N,N-diethyldithiocarbamate or sodium dibenzyldithiocarbamate (B1202937) as derivatizing agents. nih.govresearchgate.net After the reaction, the resulting derivatives are separated on a reverse-phase column (e.g., C18) and quantified using a UV detector at the wavelength corresponding to the maximum absorbance of the attached chromophore. researchgate.net
Table 3: HPLC-UV Conditions for Derivatized Alkyl Methanesulfonates
| Analyte(s) | Derivatization Reagent | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|---|
| Methyl, Ethyl Methanesulfonate | N,N-diethyldithiocarbamate | C18 | Acetonitrile / 5 mmol/L ammonium (B1175870) acetate (B1210297) (gradient) | 277 nm | researchgate.net |
| Methyl, Ethyl Methanesulfonate | Sodium dibenzyldithiocarbamate | Not specified | Not specified | Not specified | nih.gov |
Mass Spectrometry (MS) Applications in Trace Analysis
Mass Spectrometry (MS) is a powerful detection technique that identifies compounds by measuring their mass-to-charge ratio. When coupled with a chromatographic system, it provides a high degree of specificity and sensitivity, making it the preferred method for trace-level analysis of potential genotoxic impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection capabilities of MS. nih.gov It is considered a definitive method for the identification and quantification of alkyl methanesulfonates in pharmaceutical ingredients. japsonline.com The GC separates the compounds, which then enter the ion source of the mass spectrometer where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by a mass analyzer, creating a unique mass spectrum for each compound that acts as a chemical fingerprint. nih.govshimadzu.com
Various GC columns, such as DB-5, DB-624, and DB-1701, have been used in GC-MS methods for these analytes. nih.govjapsonline.com The method can be validated according to International Conference on Harmonization (ICH) guidelines to ensure its specificity, linearity, accuracy, and precision for quantifying impurities at very low levels. nih.gov
Selective Ion Monitoring (SIM) Mode
For enhanced sensitivity in trace analysis, GC-MS is often operated in the Selective Ion Monitoring (SIM) mode. nih.govnih.gov Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific, characteristic ions for the target analyte. This approach significantly reduces background noise and increases the signal-to-noise ratio, allowing for much lower detection and quantification limits compared to the full-scan mode.
The selection of appropriate ions to monitor is critical. For alkyl methanesulfonates, characteristic ions are chosen based on their abundance in the electron ionization mass spectrum. This targeted approach provides the high sensitivity required to meet the stringent regulatory limits for potentially genotoxic impurities, often in the parts-per-million (ppm) range. nih.gov
Table 4: Selected Ion Monitoring (SIM) Parameters for GC-MS Analysis
| Compound | Monitored Ion (m/z) | Reference |
|---|---|---|
| Methyl Methanesulfonate (MMS) | 80 | |
| Methyl Methanesulfonate (MMS) | 110 | |
| Ethyl Methanesulfonate (EMS) | 79 | |
| Ethyl Methanesulfonate (EMS) | 124 | |
| Isopropyl Methanesulfonate (IMS) | 123 |
Table 5: List of Compound Names
| Abbreviation | Full Name |
|---|---|
| API | Active Pharmaceutical Ingredient |
| EMS | Ethyl Methanesulfonate |
| FID | Flame Ionization Detector |
| GC | Gas Chromatography |
| GC-MS | Gas Chromatography-Mass Spectrometry |
| HPLC | High-Performance Liquid Chromatography |
| HS-GC | Headspace Gas Chromatography |
| ICH | International Conference on Harmonization |
| IMS / IPMS | Isopropyl Methanesulfonate |
| LOD | Limit of Detection |
| LOQ | Limit of Quantification |
| MMS | Methyl Methanesulfonate |
| MS | Mass Spectrometry |
| NBMS | n-Butyl Methanesulfonate |
| PGI | Potential Genotoxic Impurity |
| SIM | Selective Ion Monitoring |
Tandem Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the trace-level analysis of this compound and other alkyl mesylates. nih.gov This method offers high selectivity and sensitivity by minimizing matrix interferences, which is crucial when analyzing active pharmaceutical ingredients (APIs). nih.gov The process involves the chromatographic separation of the analyte by GC, followed by ionization and two stages of mass analysis.
In a typical GC-MS/MS method, an electron ionization (EI) source is used. rroij.com The first mass spectrometer (MS1) selects the precursor ion characteristic of the target compound, which is then fragmented in a collision cell. The second mass spectrometer (MS2) monitors specific product ions resulting from this fragmentation. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides a highly specific signal for the analyte, significantly improving the signal-to-noise ratio and lowering detection limits compared to single-stage mass spectrometry. nih.govresearchgate.net For instance, a GC-MS/MS method for determining methyl, ethyl, and isopropyl methanesulfonate was developed using a DB-624 capillary column with electron ionization in Selective Ion Monitoring (SIM) mode. rroij.com The enhanced specificity of MS/MS makes it a reliable technique for the rapid and accurate quantification of genotoxic impurities in APIs. nih.gov
Derivatization Techniques for Enhanced Sensitivity and Selectivity
For analytes like this compound that lack a strong chromophore, derivatization is a key strategy to enable or enhance detection by methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). researchgate.netwipo.int This process chemically modifies the analyte to attach a molecule that is easily detectable.
Several derivatization approaches have been developed for alkyl methanesulfonates:
Two-Step Derivatization for HPLC-UV: One method involves a two-step process where the methanesulfonate is first converted to its corresponding iodoalkane by reaction with sodium iodide (NaI). The resulting iodoalkane is then derivatized with a reagent like N,N-diethyldithiocarbamate (DDTC). This creates a product that can be readily detected by HPLC-UV. researchgate.netnih.gov This technique has been successfully applied to determine methyl, ethyl, and isopropyl methanesulfonate in APIs. nih.gov
Thiol-Based Derivatization: Another approach uses a derivatizing agent such as 2-thionaphthol. This reagent reacts with the methanesulfonate to generate a derivative with strong UV absorptivity at a specific wavelength (e.g., 252-253 nm), allowing for quantitative analysis via HPLC. wipo.int
Derivatization for LC/MS: Derivatization can also be used to improve performance in LC/MS analysis. A general method uses trimethylamine (B31210) as a derivatizing reagent, which reacts with alkyl sulfonates to form highly polar, ionic quaternary ammonium products. These derivatives are well-retained on hydrophilic interaction liquid chromatography (HILIC) columns, allowing them to be separated from the main API peak and detected with high sensitivity by the mass spectrometer. researchgate.net
These techniques effectively enhance the sensitivity and selectivity of the analysis, making it possible to detect trace levels of methanesulfonate impurities in complex drug matrices. nih.govresearchgate.net
Methodological Validation Frameworks
The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability and accuracy of data. For genotoxic impurities like this compound, this process is governed by stringent international standards.
Adherence to International Conference on Harmonisation (ICH) Guidelines
Analytical methods developed for the quantification of this compound are consistently validated according to the guidelines of the International Conference on Harmonisation (ICH). rroij.comsemanticscholar.orgnih.govglobalresearchonline.net The ICH provides a comprehensive framework for method validation, ensuring that analytical procedures are suitable for their intended purpose. semanticscholar.org Adherence to these guidelines is mandatory for regulatory submission and demonstrates that the method is reliable, reproducible, and accurate for quantifying trace-level impurities in pharmaceutical products. nih.govglobalresearchonline.net
Parameters of Validation: Specificity, Linearity, Precision, Accuracy, and Robustness
Method validation as per ICH guidelines involves the evaluation of several key parameters: nih.govjapsonline.com
Specificity: This ensures that the analytical signal is solely from the analyte of interest without interference from other components like the API, other impurities, or excipients. nih.govjapsonline.com
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by achieving a high correlation coefficient (r), often greater than 0.999. rroij.comglobalresearchonline.netsci-hub.se
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) of a series of measurements. For trace analysis, %RSD values are often required to be less than 15%. globalresearchonline.netsci-hub.se
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is typically determined by spiking the sample matrix with a known quantity of the analyte and calculating the percent recovery. Acceptance criteria are often between 80% and 120%. rroij.comsci-hub.se
Robustness: This is the capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, pH, mobile phase composition), providing an indication of its reliability during normal usage. nih.gov
The table below summarizes typical validation parameter results from a validated GC-MS method for alkyl methanesulfonates.
Table 1: Example Validation Parameters for Alkyl Methanesulfonate Analysis
| Parameter | Typical Result | Source |
|---|---|---|
| Linearity (Correlation Coefficient) | > 0.99 | globalresearchonline.net |
| Accuracy (% Recovery) | 97.1% - 107.1% | globalresearchonline.net |
| Precision (%RSD) | < 2.5% | globalresearchonline.net |
Limits of Detection (LOD) and Quantification (LOQ) in Trace Analysis
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics for methods designed to measure trace-level impurities.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is commonly determined at a signal-to-noise ratio of 3:1. rroij.comsemanticscholar.org
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is typically established at a signal-to-noise ratio of 10:1. rroij.comsemanticscholar.org
For genotoxic impurities, methods must achieve very low LOD and LOQ values, often in the parts-per-million (ppm) or ng/mL range, to meet regulatory requirements. semanticscholar.orgglobalresearchonline.net GC-MS and GC-MS/MS methods are particularly effective at reaching these low levels. rroij.comglobalresearchonline.net
The table below presents a summary of reported LOD and LOQ values for this compound and its isomers from various validated analytical methods.
Table 2: Reported LOD and LOQ Values for this compound and Related Isomers
| Compound | Method | LOD | LOQ | Source |
|---|---|---|---|---|
| Isopropyl Methanesulfonate | GC-MS | - | 6 ppm | semanticscholar.org |
| n-Butyl Methanesulfonate | GC-MS | - | 6 ppm | semanticscholar.org |
| Isopropyl Methanesulfonate | GC-FID | 0.02 ppm | 0.05 ppm | globalresearchonline.net |
| Isopropyl Methanesulfonate | GC-MS/MS | 0.11 ppm | 0.34 ppm | rroij.com |
| Isopropyl Methanesulfonate | GC-FID | 1 µg/g (1 ppm) | 5 µg/g (5 ppm) | nih.gov |
Structure Activity Relationship Sar Studies
Comparative Genotoxicity of Alkyl Methanesulfonates
The genotoxicity of alkyl methanesulfonates is significantly influenced by the nature of the alkyl group. Comparisons between different esters of methanesulfonic acid reveal clear trends in their potential to cause DNA damage. researchgate.net
Research has identified isopropyl methanesulfonate (B1217627) (IPMS) as a particularly potent genotoxic agent, often more so than the smaller alkyl esters, methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). researchgate.netnih.gov The genotoxic potential of these compounds is attributed to their capacity to alkylate DNA, specifically at the O6 position of guanine (B1146940). researchgate.netnih.gov
A key reason for the high potency of IPMS is related to DNA repair mechanisms. While the O6-alkylguanine adducts formed by MMS and EMS are recognized and repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT), the bulkier O6-isopropyl dG adduct formed by IPMS is a poor substrate for this enzyme. nih.gov This inefficient repair allows the DNA damage to persist, leading to higher cytotoxicity and mutagenicity. nih.gov Studies using DNA damage response (DDR) assays have shown that cells deficient in the FANC pathway, which is involved in repairing DNA crosslinks and other complex damage, exhibit a much higher sensitivity to IPMS compared to MMS or EMS. nih.gov In contrast, MMS and EMS show more toxicity in cells deficient in the base excision repair (BER) pathway, suggesting that the types of DNA damage induced by these compounds and the primary pathways for their repair are different. nih.gov
MMS, despite having low SN1 reactivity, is an exception in some assays, showing very high genotoxicity that correlates with its high SN2 reactivity. nih.gov
Comparative Genotoxicity and Repair Pathway Involvement
| Compound | Relative Genotoxic Potency | Primary DNA Repair Pathway Involvement | Substrate for MGMT Repair Enzyme |
|---|---|---|---|
| Methyl Methanesulfonate (MMS) | High | Base Excision Repair (BER) | Yes |
| Ethyl Methanesulfonate (EMS) | Moderate-High | Base Excision Repair (BER) | Yes |
| Isopropyl Methanesulfonate (IPMS) | Very High | FANC Pathway | Poor |
Alkyl methanesulfonates are alkylating agents that react with nucleophiles, such as the nitrogen and oxygen atoms in DNA, through nucleophilic substitution reactions. semanticscholar.org These reactions can proceed via two main mechanisms: SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution). The dominant mechanism is determined by the structure of the alkyl group. youtube.comsavemyexams.com
SN2 Mechanism: This mechanism is favored by primary alkyl groups, such as those in methyl, ethyl, and isobutyl methanesulfonate. The reaction involves a direct attack by the nucleophile on the carbon atom bearing the leaving group (the methanesulfonate group). The rate of this reaction is sensitive to steric hindrance; bulkier alkyl groups slow the reaction by impeding the nucleophile's approach. youtube.comwordpress.com
SN1 Mechanism: This mechanism is favored by secondary and tertiary alkyl groups, such as the one in isopropyl methanesulfonate. It involves a two-step process where the leaving group first departs, forming a carbocation intermediate. savemyexams.com The stability of this carbocation is the key factor. Alkyl groups are weakly electron-donating and stabilize the positive charge of the carbocation. libretexts.org Therefore, more substituted carbocations (secondary, tertiary) are more stable and form more readily, promoting the SN1 pathway. libretexts.org
This compound, having a primary alkyl group, primarily reacts via the SN2 mechanism. However, the branching at the adjacent carbon can slightly influence its reactivity compared to a straight-chain primary alkyl sulfonate like n-propyl methanesulfonate. The genotoxicity of alkyl methanesulfonates generally increases with rising SN1 reactivity, reaching a peak with IPMS, after which the genotoxicity tends to decrease due to the high hydrolysis rates of compounds with very high SN1 reactivity. nih.gov
Influence of Alkyl Group on Reaction Mechanism
| Alkyl Group | Example Compound | Structure | Dominant Mechanism | Key Factor |
|---|---|---|---|---|
| Methyl | Methyl Methanesulfonate (MMS) | Primary | SN2 | Low steric hindrance |
| Ethyl | Ethyl Methanesulfonate (EMS) | Primary | SN2 | Low steric hindrance |
| Isobutyl | This compound (iBMS) | Primary | SN2 | Low steric hindrance at reaction center |
| Isopropyl | Isopropyl Methanesulfonate (IPMS) | Secondary | SN1 | Stable secondary carbocation |
Correlation between Reaction Mechanism and Biological Endpoint
The reaction mechanism (SN1 vs. SN2) directly correlates with the sites of DNA alkylation and, consequently, the specific biological outcome.
The SN1/SN2 character influences the ratio of O-alkylation to N-alkylation on DNA bases. nih.gov
SN1 reactions tend to have a higher affinity for oxygen atoms in DNA. nih.gov This leads to a greater proportion of O-alkylation, particularly at the O6-position of guanine. nih.gov O6-alkylguanine is a highly miscoding lesion that can lead to G:C to A:T transition mutations if not repaired before DNA replication. Therefore, compounds with significant SN1 character, like IPMS, are potent mutagens. nih.govnih.gov
SN2 reactions preferentially target the more nucleophilic nitrogen atoms, such as the N7-position of guanine. semanticscholar.orgnih.gov While N7-alkylguanine is the most abundant DNA adduct formed by many alkylating agents, it is less directly mutagenic than O6-alkylguanine. nih.gov However, it can lead to other genotoxic events, such as depurination (loss of the base from the DNA backbone) or chromosomal damage (clastogenicity). semanticscholar.org
Studies have shown a clear relationship where methanesulfonates with higher SN1 reactivity exhibit stronger genotoxic activity in assays that detect O-alkylation-induced damage, such as the SOS chromotest. nih.gov Conversely, the primary mechanism leading to the induction of micronuclei (a marker of chromosomal damage) may be related to other factors, possibly including protein alkylation, in addition to DNA damage. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkyl Sulfonates
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals based on their molecular structure. researchgate.net For potential genotoxic impurities like alkyl sulfonates, QSAR models are increasingly used in risk assessment, in line with regulatory guidelines such as ICH M7. mdpi.com
These models analyze a dataset of known compounds to establish a correlation between structural features (descriptors) and a specific toxicological endpoint, such as mutagenicity in an Ames test. researchgate.netmdpi.com For alkyl sulfonates, relevant descriptors might include parameters related to the size and branching of the alkyl group, electronic properties, and reactivity indices that reflect SN1/SN2 propensity.
Expert knowledge-based systems (e.g., Derek Nexus) and statistical-based models (e.g., Sarah Nexus, VEGA Q-SAR) are employed to predict the genotoxic potential of these compounds. mdpi.com For instance, alkyl sulfonates are generally recognized as a structural class with a high likelihood of being mutagenic, and these models can classify new or untested members of this class, like this compound, based on these established rules and statistical correlations. mdpi.comindustrialchemicals.gov.au The performance of these models is continually refined, and they provide a valuable, animal-free method for preliminary hazard identification. researchgate.net
Biochemical Transformations and Metabolomic Implications
Metabolic Pathways of Isobutyl Methanesulfonate (B1217627)
Isobutyl methanesulfonate, an alkylating agent, undergoes several metabolic transformations within biological systems. These pathways primarily involve hydrolysis and conjugation, which facilitate its detoxification and excretion.
One of the primary metabolic routes for this compound is hydrolysis. This chemical reaction involves the cleavage of the ester bond, yielding isobutanol and methanesulfonic acid. pqri.org The presence of water can facilitate this process, breaking down the compound into its alcohol and sulfonic acid components. pqri.org Sulfonate esters, in general, can be formed by the reaction of sulfonic acids with alcohols, and this formation is a reversible process where hydrolysis represents the reverse reaction. pqri.org The rate of hydrolysis for methanesulfonate esters can be influenced by pH, with the water rate dominating in the pH range of 7-10. figshare.comresearchgate.net
Table 1: Products of this compound Hydrolysis
| Reactant | Products |
|---|---|
| This compound | Isobutanol |
Conjugation represents a significant Phase II biotransformation pathway for this compound. reactome.org This process typically involves the nucleophilic attack of the sulfhydryl group of glutathione (B108866) (GSH) on the electrophilic carbon of the isobutyl group. This reaction, which can be accelerated by Glutathione-S-transferase (GST) enzymes, results in the formation of a glutathione S-conjugate and the displacement of methanesulfonic acid as a leaving group. nih.gov
Following the initial conjugation with glutathione, the resulting S-(isobutyl)glutathione conjugate undergoes further metabolism. The sequential action of enzymes such as gamma-glutamyltransferase (GGT) and dipeptidases cleaves the glutamate (B1630785) and glycine (B1666218) residues, respectively. nih.gov This process yields the cysteine S-conjugate, S-isobutylcysteine. This metabolite can then undergo N-acetylation by N-acetyltransferase enzymes to form S-isobutylcysteine N-acetate (also known as a mercapturic acid derivative), which is a common excretory product.
Table 2: Key Steps in the Conjugation Pathway of this compound
| Step | Process | Key Molecules/Enzymes Involved | Product |
|---|---|---|---|
| 1 | Glutathione Conjugation | Glutathione (GSH), Glutathione-S-transferases (GSTs) | S-(isobutyl)glutathione |
| 2 | Amino Acid Cleavage | Gamma-glutamyltransferase (GGT), Dipeptidases | S-isobutylcysteine |
Impact on Cellular Metabolic Milieu in Response to DNA Damage
Alkylating agents like this compound are known to cause DNA damage, which in turn elicits a complex cellular response that profoundly impacts the metabolic landscape of the cell. umsha.ac.irnih.gov Studies on the related compound methyl methanesulfonate (MMS) show that exposure leads to the generation of reactive oxygen species (ROS), inducing oxidative stress alongside DNA damage. umsha.ac.irresearchgate.net This stress triggers a significant metabolic shift. umsha.ac.irresearchgate.net
The DNA damage response (DDR) is a sophisticated signaling cascade activated to maintain genome integrity. nih.govnih.gov The activation of the DDR is tightly interconnected with cellular metabolism. nih.govnih.gov In response to damage induced by agents like MMS, cells may exhibit a decline in key metabolic pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and amino acid metabolism. umsha.ac.irresearchgate.net This metabolic reprogramming is part of a broader cellular strategy to manage the stress, which may involve arresting the cell cycle to allow for DNA repair or, if the damage is too severe, initiating apoptosis (programmed cell death). umsha.ac.irresearchgate.net The interplay between DNA repair mechanisms and metabolic pathways is crucial for determining the cell's fate following exposure to genotoxic compounds. nih.gov
Research on Enzymes Involved in this compound Metabolism
The metabolism of this compound involves several key enzymes that facilitate its transformation and detoxification.
Glutathione-S-transferases (GSTs): These Phase II enzymes are central to the conjugation pathway. GSTs catalyze the initial reaction where the isobutyl group of the methanesulfonate is transferred to the sulfur atom of glutathione. nih.gov This enzymatic catalysis significantly accelerates the detoxification process compared to the non-enzymatic reaction.
Gamma-glutamyltransferase (GGT) and Dipeptidases: Following glutathione conjugation, these enzymes are responsible for the breakdown of the glutathione conjugate. GGT, often located on the cell membrane, initiates the process by removing the glutamyl residue. Subsequently, dipeptidases cleave the glycine residue, leading to the formation of the cysteine conjugate. nih.gov
N-acetyltransferases (NATs): In the final step of the mercapturic acid pathway, NATs transfer an acetyl group to the amino group of the S-isobutylcysteine conjugate. This acetylation increases the water solubility of the metabolite, facilitating its excretion from the body.
While the metabolism of the methanesulfonic acid portion has been studied, particularly in microorganisms where monooxygenase enzymes are involved, the enzymes listed above are considered the primary catalysts for the biotransformation of the isobutyl moiety in mammalian systems. nih.gov
Future Research Trajectories and Methodological Advancements
Elucidating Sublinear Dose-Response Relationships in Mutagenicity
A significant area of future investigation lies in the detailed elucidation of sublinear dose-response relationships for the mutagenicity of isobutyl methanesulfonate (B1217627). The traditional assumption of a linear, no-threshold dose-response for mutagens has been challenged by findings for other alkylating agents like ethyl methanesulfonate (EMS). nih.gov Research on EMS has demonstrated sublinear or thresholded dose-responses for mutations in various in vivo and in vitro models. nih.gov This suggests that at low doses, cellular repair mechanisms may effectively counteract the DNA damage, preventing mutations from becoming fixed.
Future studies on isobutyl methanesulfonate should aim to replicate and expand upon these findings. This will involve conducting highly controlled dose-response experiments across a wide range of concentrations, particularly at the low-dose end of the spectrum. The use of sensitive transgenic animal models and advanced gene mutation assays will be critical in detecting subtle mutagenic effects and identifying potential thresholds. nih.gov
Key research questions to be addressed include:
What are the specific DNA adducts formed by this compound and what are their rates of repair?
Which DNA repair pathways are most critical in mitigating the mutagenic effects of this compound at low doses?
Do the dose-response curves for this compound-induced mutagenicity vary across different tissues and cell types?
Answering these questions will provide a more accurate assessment of the risks associated with low-level exposure to this compound and will be instrumental in refining regulatory guidelines.
Comprehensive Omics Approaches for DNA Damage Response and Metabolic Reprogramming
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for a systems-level understanding of the cellular response to this compound. Future research should leverage these approaches to comprehensively map the DNA damage response (DDR) and the associated metabolic reprogramming triggered by this compound. Studies on the related compound, methyl methanesulfonate (MMS), have shown that exposure leads to significant alterations in the cellular proteome and metabolic shifts as a consequence of DNA damage. umsha.ac.ir It is plausible that this compound induces similar, yet distinct, cellular reprogramming.
Integrated omics studies will enable researchers to:
Identify the full spectrum of genes and proteins involved in the DDR to this compound-induced DNA lesions.
Uncover novel signaling pathways that are activated in response to this specific type of alkylating damage.
Characterize the metabolic reprogramming that occurs to support the energetic demands of DNA repair and cell survival. umsha.ac.irmdpi.com This includes investigating alterations in key metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and lipid metabolism. mdpi.com
A particularly interesting avenue for future research is the interplay between DNA damage, metabolic reprogramming, and epigenetic modifications. nih.gov There is growing evidence that metabolic changes can influence the epigenetic landscape of a cell, which in turn can affect gene expression and the DDR. nih.gov Understanding this complex interplay will provide a more holistic view of the cellular consequences of exposure to this compound.
Development of Predictive Toxicology Models Incorporating this compound Data
Predictive toxicology models, such as Quantitative Structure-Activity Relationship (QSAR) models, are becoming increasingly important in chemical risk assessment. nih.govlibretexts.org These computational models aim to predict the toxicological properties of a chemical based on its structure, thereby reducing the need for extensive animal testing. ljmu.ac.uk A key future direction is the development and refinement of QSAR models that can accurately predict the mutagenic and carcinogenic potential of alkylating agents, including this compound.
To achieve this, it is essential to generate high-quality experimental data on the toxicological properties of this compound and a diverse range of related compounds. This data will serve as the training set for the development of robust and reliable QSAR models. nih.gov Future models should aim to incorporate a variety of molecular descriptors that capture the key chemical features relevant to the mechanism of action of alkylating agents, such as their electrophilicity and their ability to form specific DNA adducts.
Furthermore, the integration of in vitro data, such as high-throughput screening data, into these models can enhance their predictive power. nih.gov This approach, sometimes referred to as Quantitative Structure In vitro-In vivo Relationship (QSIIR) modeling, can bridge the gap between in vitro assays and in vivo toxicity endpoints. nih.gov The ultimate goal is to develop a suite of predictive models that can be used for the early-stage hazard identification and risk assessment of this compound and other novel alkylating agents.
Advanced Analytical Techniques for Real-Time Monitoring and In Situ Analysis
The development and application of advanced analytical techniques will be crucial for future research on this compound. These techniques will enable the real-time monitoring of the compound and its metabolites in biological systems, as well as the in situ analysis of its interactions with cellular components.
Promising analytical techniques for future research include:
Advanced Mass Spectrometry: Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) can be further optimized for the sensitive and specific detection of this compound and its DNA adducts in complex biological matrices. nih.govla-press.org
Biosensors and Microfluidics: The development of novel biosensors and microfluidic devices could enable the real-time, continuous monitoring of this compound exposure and its immediate cellular effects.
In Situ Imaging Techniques: Advanced microscopy and imaging techniques can be employed to visualize the subcellular localization of this compound and the dynamics of the DNA damage response in living cells.
These methodological advancements will provide unprecedented spatial and temporal resolution, allowing researchers to gain a more dynamic and detailed understanding of the mechanisms of action of this compound.
Q & A
Q. How can researchers leverage structure-activity relationship (SAR) studies to predict the reactivity of this compound derivatives?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified alkyl chains (e.g., tert-butyl vs. isobutyl) and compare sulfonate ester stability .
- Electrophilicity metrics : Calculate molecular electrostatic potentials (MEPs) to correlate electronic effects with reactivity .
- High-throughput screening : Use automated platforms to test derivatives for desired properties (e.g., reduced toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
